REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](C(O)=O)=[C:7]([CH3:12])[N:8]2[CH3:11])=[CH:4][C:3]=1[O:16][CH3:17].N1C2C(=CC=CC=2)C=CC=1>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH3:12])[N:8]2[CH3:11])=[CH:4][C:3]=1[O:16][CH3:17]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C(=C(N(C2=C1)C)C)C(=O)O)OC
|
Name
|
material
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The two reaction mixture
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% ethyl acetate in cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C=C(N(C2=C1)C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |